REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([S:10][CH3:11])[CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1.[CH3:23][S:24]([CH3:26])=[O:25].C([O-])(O)=[O:28].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:23]([S:24]([CH3:26])(=[O:20])=[O:25])[CH:3]=1.[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([S:10]([CH3:11])=[O:28])[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C=C1)SC
|
Name
|
|
Quantity
|
20.71 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a viscous yellow oil
|
Type
|
CUSTOM
|
Details
|
This residue was purified by flash chromatography on a silica gel column
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=O)C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: PERCENTYIELD | 33% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=O)C=C1)S(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.61 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |